((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
Description
The compound ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol (CAS: 57783-76-3) is a highly substituted tetrahydropyran derivative with four benzyl ether groups and a hydroxymethyl moiety. Its molecular formula is C₃₄H₃₆O₆, and molecular weight is 540.65 g/mol . This compound is synthetically versatile, serving as a key intermediate in carbohydrate chemistry for protecting hydroxyl groups during oligosaccharide synthesis .
Properties
IUPAC Name |
[(2S,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31+,32-,33+,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-BJGVSMQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyl Group Protection
The synthesis begins with the selective protection of hydroxyl groups on a carbohydrate precursor. Benzyl chloride is employed as the protecting agent in the presence of a strong base, typically sodium hydride (NaH), to generate benzyl ethers. This step ensures regioselective protection while preserving the stereochemical integrity of the sugar backbone.
Key reaction parameters :
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Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
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Temperature : 0–5°C during benzyl chloride addition, followed by gradual warming to room temperature.
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Stoichiometry : A 4:1 molar ratio of benzyl chloride to hydroxyl groups ensures complete protection.
| Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |
|---|---|---|
| Reaction Time | 12–24 hours | 4–6 hours (continuous flow) |
| Yield | 75–80% | 85–90% |
| Purification Method | Column chromatography | Crystallization |
The use of sodium hydride ensures deprotonation of hydroxyl groups, facilitating nucleophilic attack on benzyl chloride. Side reactions, such as over-alkylation, are minimized by controlled stoichiometry.
Cyclization to Form the Tetrahydropyran Ring
Following protection, the intermediate undergoes cyclization to form the tetrahydropyran ring. Acid-catalyzed conditions, such as p-toluenesulfonic acid (p-TsOH) in toluene, promote intramolecular hemiacetal formation. The stereochemistry at the C2, C3, C4, C5, and C6 positions is dictated by the precursor’s configuration and reaction kinetics.
Critical factors influencing cyclization :
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Acid Strength : Weak acids (e.g., p-TsOH) favor controlled ring closure without epimerization.
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Temperature : Reflux conditions (110°C) accelerate the reaction but require careful monitoring to prevent decomposition.
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Solvent Polarity : Non-polar solvents like toluene enhance stereoselectivity by stabilizing transition states.
Introduction of the Methanol Group
The methanol group at the C2 position is introduced via reduction of a ketone intermediate. Sodium borohydride (NaBH4) in methanol selectively reduces the carbonyl group without affecting benzyl ethers. Alternative reductants, such as lithium aluminum hydride (LiAlH4), are avoided due to their propensity to cleave benzyloxy groups.
Optimization Insights :
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Solvent Choice : Methanol provides proton source for reduction and solubilizes NaBH4.
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Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete reduction within 2–3 hours.
Industrial Production Strategies
Industrial synthesis prioritizes scalability and cost-efficiency through:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (4–6 hours vs. 24 hours in batch processes).
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Catalytic Hydrogenation : Replaces column chromatography with palladium-catalyzed hydrogenation for benzyl group removal, though this step is omitted in the final compound’s synthesis.
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In-Line Analytics : Fourier-transform infrared spectroscopy (FTIR) monitors benzylation and cyclization in real time.
Reaction Optimization and Challenges
Stereochemical Control
The desired (2S,3R,4S,5R,6S) configuration is achieved through:
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Chiral Auxiliaries : Temporarily installed to direct ring formation.
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Low-Temperature Conditions : Minimize epimerization during cyclization.
By-Product Management
Common by-products include:
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Over-Benzylated Derivatives : Addressed by precise stoichiometry.
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Ring-Opened Species : Mitigated by optimizing acid concentration.
Analytical Characterization
Post-synthesis validation employs:
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Nuclear Magnetic Resonance (NMR) : and NMR confirm benzyloxy group integration and stereochemistry.
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High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved via reverse-phase C18 columns.
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Mass Spectrometry : Molecular ion peak at m/z 550.65 [M+H] aligns with the molecular formula CHO.
Applications in Complex Molecule Synthesis
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy-substituted aldehydes or acids, while reduction can produce benzyloxy-substituted alcohols.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is primarily used as a precursor in the synthesis of complex carbohydrates and glycosides . The benzyloxy groups allow for the protection of hydroxyl groups during multi-step syntheses. This property is particularly useful in carbohydrate chemistry where selective protection and deprotection are crucial for synthesizing complex molecules.
Biology
The compound plays a significant role in the study of carbohydrate-protein interactions . It serves as a model compound to explore the binding mechanisms of glycoproteins and glycolipids. Its structure facilitates interactions with biological molecules, making it useful for investigating enzyme activities related to carbohydrate metabolism.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug development . Its structural features enable the design of novel therapeutic agents targeting specific biological pathways. Preliminary studies have indicated that it may possess antimicrobial and anticancer properties .
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.
- Anticancer Activity : In vitro studies indicate that it induces apoptosis in cancer cells by activating caspase pathways.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials . Its stability and reactivity make it suitable for various applications including the synthesis of polymers and resins.
Antimicrobial Study
- Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential development into a novel antimicrobial agent.
Anticancer Research
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Results : Treatment resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours. These findings support further exploration into its use as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The benzyloxy groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate the activity of glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s tetra-benzyloxy substitution distinguishes it from analogs with fewer benzyl groups or alternative functional groups. Below is a comparative analysis:
Physicochemical Properties
- The target compound’s hydrophobicity (four benzyl groups) limits aqueous solubility, a challenge for biological testing . Analogs with fewer benzyl groups (e.g., ) show improved solubility but reduced stability in acidic environments .
Biological Activity
((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is a complex organic compound notable for its diverse biological activities. This compound is primarily recognized for its role in carbohydrate chemistry and potential medicinal applications. Its unique structure, characterized by multiple benzyloxy groups, enhances its stability and reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C34H36O6. The presence of benzyloxy groups allows for enhanced interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C34H36O6 |
| Molecular Weight | 550.65 g/mol |
| CAS Number | 11731256 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with glycosyltransferases and glycosidases. These enzymes are crucial in carbohydrate metabolism and cell signaling processes. The compound acts as an inhibitor or modulator of these enzymes due to its structural features.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways. This suggests a potential role in cancer therapy.
Case Studies
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Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- : This compound could be developed into a novel antimicrobial agent.
-
Anticancer Research :
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Results : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours.
- : The findings support further exploration into its use as a therapeutic agent in oncology.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzyloxy derivatives:
| Compound Name | Biological Activity |
|---|---|
| (2R,3R,4S,5R)-Benzyloxy derivative | Moderate antimicrobial |
| (2R,3S)-Tris(benzyloxy) derivative | Low anticancer activity |
| (2S)-Tetraacetate derivative | High glycosidase inhibition |
Q & A
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Bottlenecks :
Exothermic Reactions : LAH reductions require controlled addition in cooled reactors .
Catalyst Recovery : Pd/C reuse strategies (e.g., filtration through Celite) reduce costs .
- Process Optimization : Switch from batch to flow chemistry for hydrogenolysis to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
